
3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives, has been reported . The anancomeric structure and the axial orientation of the aryl group with respect to all 1,3-dioxane rings, and the cis-trans isomerism of some of the compounds are revealed . The data are supported by NMR investigations and by the molecular structure of one compound determined by single crystal X-ray diffractometry .Chemical Reactions Analysis
The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions has been reported . These compounds are simple precursors for accessing carbohydrate structures .Wissenschaftliche Forschungsanwendungen
Photovoltaic Materials Development
The chemical framework of 3-(1,3-dioxan-2-yl)-4'-isopropylpropiophenone has been utilized in the synthesis of novel monomers for the stepwise construction of oligophenylenevinylenes (OPVs). These OPVs were tested as active materials in plastic solar cells, demonstrating conversion efficiencies in the range of 0.5-1%. This showcases the potential of such compounds in the development of photovoltaic materials (Jørgensen & Krebs, 2005).
Organic Synthesis and Chemical Reactions
The structure related to 3-(1,3-dioxan-2-yl)-4'-isopropylpropiophenone has been explored in the context of organic synthesis, particularly in the formation of enol ethers through the disproportionation of the 1,5-biradical intermediate during the photocyclization of o-isopropoxybenzophenone. This process highlights the compound's role in intricate organic transformations and its stability in the absence of acid (Wagner & Laidig, 1991).
Lactonization Techniques
Efforts in chemical synthesis have led to the development of efficient methods for preparing isobenzofuran-1(3H)-ones using 3-(1,3-dioxan-2-yl) derivatives. These methods involve lactonization processes mediated by trifluoroacetic acid, underscoring the compound's utility in the synthesis of complex lactone structures (Kobayashi & Kuroda, 2014).
Solid State Conformation Analysis
Research into the solid state conformation of derivatives of 1,3-dioxanes, such as 2-diphenylphosphinoyl-1,3-dioxanes, has provided insights into the nature of O-C-P anomeric interactions. These studies have implications for understanding the structural and electronic properties of 3-(1,3-dioxan-2-yl)-4'-isopropylpropiophenone and its derivatives in various chemical environments (Mikołajczyk et al., 1992).
Polymer Chemistry and Material Science
The 1,3-dioxane moiety, related to the core structure of 3-(1,3-dioxan-2-yl)-4'-isopropylpropiophenone, has been incorporated into the design of liquid crystalline polymers. These polymers, containing 1,3-dioxane-2,5-diyl groups as mesogens, demonstrate smectic mesomorphism, offering potential applications in advanced materials and liquid crystal technology (Hsu, Rodriguez-Parada, & Percec, 1987).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used as insecticides, indicating potential targets could be certain enzymes or receptors in insects .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways in insects, leading to their efficacy as insecticides
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the organism, metabolized, and then excreted . The impact of these properties on the bioavailability of the compound would need to be studied further.
Result of Action
Related compounds have been shown to have significant effects on insects, including causing mortality
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone. Factors such as temperature, pH, and presence of other chemicals can affect the stability and activity of the compound
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12(2)13-4-6-14(7-5-13)15(17)8-9-16-18-10-3-11-19-16/h4-7,12,16H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDTYPPZIMEGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645992 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone | |
CAS RN |
884504-31-8 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(1-methylethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)
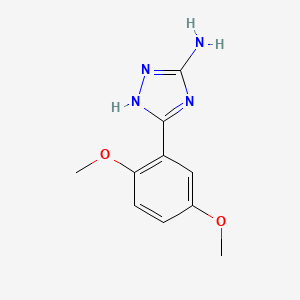
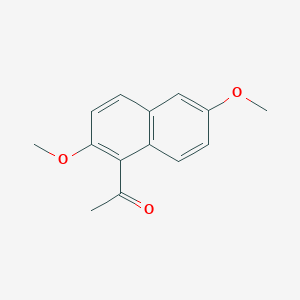
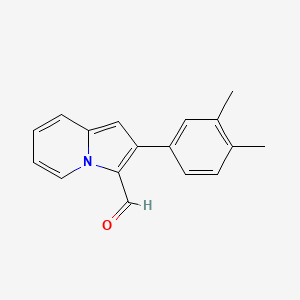
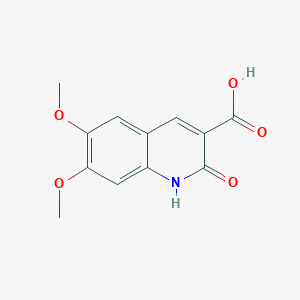
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)
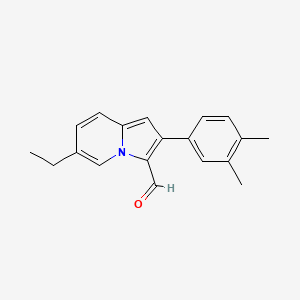
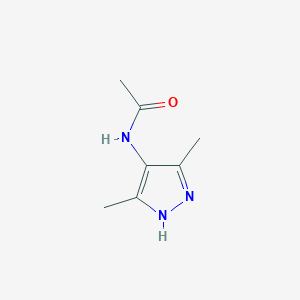

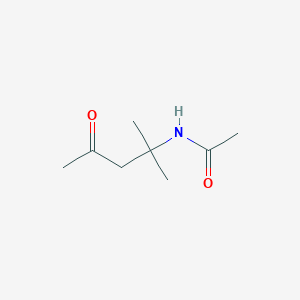

![N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B3025546.png)
